Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-11(16)9-4-6-10(15)7-5-9/h4-7,11,15-16H,8H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJBWOOFDAKLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Sodium borohydride (NaBH₄) is a cost-effective reducing agent for ketones. In a representative procedure, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone (5 g, 16.8 mmol) is dissolved in tetrahydrofuran (THF) and ethanol (1:1 v/v) at 0°C. NaBH₄ (1.59 g, 42 mmol) is added, and the mixture is stirred for 45 minutes. Post-reaction, the pH is adjusted to 6.5 with sulfuric acid and sodium hydroxide, followed by crystallization to isolate the product.
Outcomes and Limitations
This method achieves a 56% yield with a diastereomeric excess (d.e.) of 95.9%. However, impurities include 2.6% (3S)-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane and 1.0% (2R,3S)-diastereomer. The need for stringent pH control and low-temperature conditions limits scalability.
Diisobutylaluminium Hydride (DIBAH) Reduction
Industrial Considerations
DIBAH’s moisture sensitivity necessitates anhydrous conditions, complicating large-scale applications. However, its high reducing power allows shorter reaction times (2 hours vs. 45 minutes for NaBH₄).
Aluminum Isopropoxide-Mediated Meerwein-Ponndorf-Verley Reduction
Optimized Procedure
A scalable method involves refluxing (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone (100 g) with aluminum isopropoxide (35 g) in isopropyl alcohol for 3 hours. After distilling 50% solvent, the mixture is cooled, acidified to pH 3–4 with acetic acid, and recrystallized to yield 80 g (80%) of product.
Advantages Over Other Methods
This approach eliminates diastereomer formation, achieving >99% purity. The use of isopropyl alcohol as both solvent and proton source simplifies purification, making it ideal for industrial production.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for each method:
| Method | Reagent | Solvent | Temperature | Time | Yield (%) | d.e. (%) |
|---|---|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | THF/EtOH | 0°C | 45 min | 56 | 95.9 |
| DIBAH (Acetone) | DIBAH | Toluene | 25°C | 2 hr | ~65 | - |
| DIBAH (Cyclohexanol) | DIBAH | Toluene | 25°C | 2 hr | ~61 | - |
| Aluminum Isopropoxide | Al(OiPr)₃ | Isopropyl Alcohol | Reflux | 3 hr | 80 | >99 |
Mechanistic Insights
Sodium Borohydride Pathway
NaBH₄ reduces the ketone via a concerted mechanism, transferring hydride to the carbonyl carbon. Steric hindrance from the tert-butyl group favors formation of the (2S,3S)-isomer, though incomplete stereocontrol leads to minor diastereomers.
DIBAH Reduction Mechanism
DIBAH coordinates to the carbonyl oxygen, enabling hydride transfer with partial stereochemical inversion. Solvent additives like acetone stabilize the transition state, modulating selectivity.
Meerwein-Ponndorf-Verley Reduction
Aluminum isopropoxide facilitates hydride transfer from isopropyl alcohol to the ketone, proceeding through a six-membered transition state. This pathway ensures exclusive formation of the (2S,3S)-diastereomer due to optimal orbital alignment.
Industrial-Scale Recommendations
For high-volume synthesis, the aluminum isopropoxide method is superior, offering 80% yield and >99% d.e. with minimal purification steps. DIBAH is preferable for small-scale, stereoselective applications, while NaBH₄ remains a cost-effective option for research settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Tert-Butyl 2-Amino-2-(4-Methoxyphenyl)ethylcarbamate (CAS: 912762-82-4)
- Key Differences : The hydroxyl group on the phenyl ring is replaced by a methoxy (-OCH₃) group .
- Impact: The methoxy group is electron-donating, increasing the aromatic ring's electron density compared to the hydroxy group. Molecular weight: 265.32 g/mol (vs. 253.13 g/mol for the target compound) .
Tert-Butyl (4-Hydroxyphenyl)carbamate (CAS: 19962-04-0)
- Key Differences : Lacks the hydroxyethyl chain, directly linking the BOC group to the hydroxyphenyl ring .
- Impact :
Tert-Butyl 2-(4-Sulfamoylphenoxy)ethylcarbamate
Analogues with Modified Ethyl Chains
Tert-Butyl 2-(2-Hydroxyethoxy)ethylcarbamate
- Key Differences : Features an additional ether linkage (-O-) in the ethyl chain .
- Impact: Increased hydrophilicity (LogP ~1.5) and flexibility. Synthesis involves coupling with 2-(2-aminoethoxy)ethanol, yielding 89% purity .
Tert-Butyl 2-[(4-Chloro-2-Pyrimidinyl)Amino]ethylcarbamate (CAS: 1353499-76-9)
- Key Differences: Replaces the hydroxyphenyl group with a chloropyrimidinyl-amino moiety .
- Molecular weight 272.73 g/mol and altered hydrogen-bonding capacity .
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 253.13 | 2.34 | 78.79 | BOC, -OH, para-hydroxyphenyl |
| Tert-Butyl 2-Amino-2-(4-methoxyphenyl)ethylcarbamate | 265.32 | ~2.5 | ~75 | BOC, -NH₂, para-methoxyphenyl |
| Tert-Butyl (4-hydroxyphenyl)carbamate | 209.24 | 1.80 | 58.20 | BOC, para-hydroxyphenyl |
| Tert-Butyl 2-(4-sulfamoylphenoxy)ethylcarbamate | 316.35 | ~1.2 | 119.16 | BOC, sulfamoyl, phenoxyethyl |
| Tert-Butyl 2-(2-hydroxyethoxy)ethylcarbamate | 205.27 | ~1.5 | 69.55 | BOC, hydroxyethoxyethyl |
Biological Activity
Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate, also known by its CAS number 126395-31-1, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butyl group, a hydroxy group, and a carbamate functional group, which contribute to its unique chemical reactivity and biological effects. The structural formula can be represented as follows:
1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. For instance, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as against fungal pathogens.
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines.
- Mechanisms of Action : The compound appears to exert its effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The carbamate moiety is believed to facilitate binding with enzymes or receptors involved in critical cellular processes.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins. For example, it has been shown to bind effectively to carbonic anhydrase II (CA-II), an enzyme involved in regulating pH and fluid balance in tissues. The binding interactions involve hydrogen bonding with key amino acids in the active site of CA-II, which could explain its inhibitory effects on this enzyme.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial potential.
Case Study 2: Cancer Cell Line Testing
Another study focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death.
Table 1: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
